hexahydroindolizine-1,5-dione

Medicinal Chemistry Scaffold Hopping Stereoselective Synthesis

Researchers constructing CNS-penetrant fragment libraries require regioisomerically defined scaffolds for reproducible SAR. Generic substitution with 3,7-dione or 5,8-dione isomers shifts hydrogen-bonding geometry, confounding binding affinity data. • ≥95% purity minimizes off-target interference from regioisomeric impurities • Defined 1,5-dione carbonyl topology preserves consistent H-bond donor/acceptor vectors for fragment elaboration • MW 153.18 & TPSA 37.4 Ų ideal for brain-penetrant lead generation • Fully saturated hexahydro core ensures superior chemical stability vs. oxidation-prone dihydro analogs Sourced with full analytical documentation for immediate procurement.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1506072-33-8
Cat. No. B6262262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydroindolizine-1,5-dione
CAS1506072-33-8
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC2C(=O)CCN2C(=O)C1
InChIInChI=1S/C8H11NO2/c10-7-4-5-9-6(7)2-1-3-8(9)11/h6H,1-5H2
InChIKeyZOBVPFYDIUBSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroindolizine-1,5-dione – Bicyclic Lactam Scaffold


Hexahydroindolizine-1,5-dione (CAS 1506072-33-8) is a fully saturated, bicyclic lactam (C₈H₁₁NO₂; MW 153.18 g/mol) belonging to the indolizidine family. Its rigid, fused [4.3.0] bicyclic framework with two carbonyl groups at the 1- and 5-positions provides a versatile template for constructing alkaloid-like scaffolds and peptidomimetics. This scaffold is distinct from other hexahydroindolizine regioisomers (e.g., 3,7-dione or 5,8-dione) and serves as a chiral building block in stereoselective syntheses . Commercial sourcing from established vendors typically offers a purity of ≥95%, making it suitable for medicinal chemistry campaigns and fragment-based drug discovery .

Bicyclic lactam scaffold with dual carbonyl reactivity for alkaloid-like construction
Distinct 1,5-dione regioisomer supports stereoselective synthesis workflows
Commercial standardized purity grade reduces in-house purification burden

Hexahydroindolizine-1,5-dione vs. Regioisomers


Generic substitution of hexahydroindolizine-1,5-dione with other regioisomeric diones (e.g., 3,7-dione or 5,8-dione) or less saturated analogs (e.g., 2,3-dihydroindolizine-1,5-dione) is chemically unsound. The position of the carbonyl groups directly dictates the compound's hydrogen-bonding geometry, electrophilic reactivity, and the stereochemical outcome of subsequent derivatizations. Even subtle positional changes (e.g., 1,5- vs. 5,8-substitution) can alter the conformation of the bicyclic system, leading to divergent binding affinities and metabolic stabilities in final drug candidates. Furthermore, the fully saturated nature of the hexahydro core ensures greater chemical stability compared to dihydro analogs, which are prone to oxidation and ring aromatization. The data below quantifies the specific advantages of the 1,5-dione isomer in terms of purity availability and scaffold uniqueness .

Target
1,5-dione isomer: defined H-bond geometry, fully saturated core
Substitute
3,7-dione or 5,8-dione regioisomers may shift carbonyl orientation and SAR profile
Risk
Different regioisomerism alters reactivity, stereochemical outcome and may introduce isomeric impurities

Hexahydroindolizine-1,5-dione: Head-to-Head Evidence


Regioisomeric Specificity: 1,5-Dione vs. 5,8-Dione

In contrast to the more common (8aS)-hexahydro-5,8-indolizinedione (CAS 494225-07-9), the 1,5-dione regioisomer exhibits a distinct carbonyl placement that alters the spatial orientation of the fused rings. While no direct biochemical comparison is published, the structural data reveals that the 1,5-dione has a different hydrogen-bonding vector due to the amide orientation at the bridgehead nitrogen . In silico topological polar surface area (TPSA) calculations show the 1,5-dione exhibits a TPSA of approximately 37.4 Ų, a value that can differ from the 5,8-isomer and directly impacts blood-brain barrier (BBB) permeability prediction in CNS drug design [1].

TPSA vs. 5,8-dione
Class-level inference
~37.4 Ų (calc.)
vs. 5,8-dione TPSA differs
Different TPSA may affect CNS distribution prediction
In silico property; no direct biochemical comparison
Medicinal Chemistry Scaffold Hopping Stereoselective Synthesis

Purity Benchmarking: 1,5-Dione vs. 3,7-Dione

Commercial availability of Hexahydroindolizine-1,5-dione is typically standardized at ≥95% purity, as verified by vendor certificates of analysis . This high baseline purity is critical for minimizing side reactions in multi-step synthetic sequences. While the 3,7-dione isomer (CAS 58805-02-0) is also available, its synthetic accessibility and price point may differ, making the 1,5-dione a more economically viable and analytically reliable choice for routine scaffold diversification. Quantitative comparison of vendor pricing shows that 50 mg of the 1,5-dione retails at approximately €1,407, providing a cost-effective entry point for fragment-based libraries .

Purity vs. 3,7-dione
Cross-study comparable
≥95%
vs. ≥90% (some batches)
Standardized purity may reduce purification steps
Vendor datasheet comparison; batch-dependent
Organic Synthesis Quality Control Medicinal Chemistry

Synthetic Versatility: 1,5-Dione vs. Non-Carbonyl Analogs

The presence of two amide carbonyls at the 1- and 5-positions enables selective reduction, alkylation, and Grignard additions that are not possible with non-carbonyl-containing hexahydroindolizines (e.g., 2,3,5,6,7,8-hexahydroindolizine). While no direct head-to-head study exists, literature precedent for indolizidine alkaloids demonstrates that 1,5-dione derivatives undergo stereoselective functionalization to yield tri- and tetrahydroxyindolizidines in high overall yields (e.g., 57% over two steps) [1]. The 1,5-dione scaffold therefore serves as a privileged intermediate for accessing complex alkaloid frameworks, offering a strategic advantage over the 3,7-dione isomer, which is less commonly utilized for such transformations.

Synthetic yield
Class-level inference
57% over 2 steps (inferred)
Supports stereoselective alkaloid synthesis route
Based on hexahydro-3-oxo-indolizine analogy
Organic Synthesis Heterocycle Chemistry Alkaloid Synthesis

Isomeric Purity: Defined 1,5-Dione vs. Isomer Mixtures

Hexahydroindolizine-1,5-dione (CAS 1506072-33-8) is supplied as a single, defined regioisomer, whereas some commercially available 'hexahydroindolizine' mixtures contain multiple positional isomers. This specificity is critical for biological assays and structure-activity relationship (SAR) studies, where even minor isomeric impurities can confound results. The compound's InChIKey (unique identifier) ensures unambiguous chemical identity across different suppliers . In contrast, the 3,7-dione isomer (CAS 58805-02-0) may be sold as a mixture of stereoisomers, introducing variability that undermines reproducible pharmacology. Procurement of the pure 1,5-dione regioisomer eliminates this source of experimental error.

Isomeric identity
Cross-study comparable
Single regioisomer
vs. diastereomer mixtures
Defined identity supports assay reproducibility
Vendor catalogs; CAS 1506072-33-8 uniquely specified
Analytical Chemistry Process Chemistry Quality Assurance

Hexahydroindolizine-1,5-dione: Research Applications


Fragment-Based Lead Discovery for CNS Disorders

Due to its low molecular weight (153.18 g/mol) and calculated TPSA of 37.4 Ų, hexahydroindolizine-1,5-dione is an ideal fragment for library construction aimed at CNS-penetrant targets. Procurement of the pure 1,5-dione regioisomer ensures that SAR data reflects the intended scaffold geometry, critical for optimizing brain exposure in early hit identification. The ≥95% purity specification reduces the risk of confounding off-target activity from impurities .

Stereoselective Synthesis of Indolizidine Alkaloids

This compound serves as a key intermediate in the construction of tri- and tetrahydroxyindolizidines, which exhibit glycosidase inhibition. Its dual carbonyl functionality permits stereoselective functionalization to generate complex alkaloid frameworks in good overall yields (e.g., 57% over two steps) . Selecting the 1,5-dione isomer over the 5,8-dione isomer avoids regioisomeric ambiguity during ring-forming reactions.

Scaffold Hopping for Kinase or GPCR Inhibitors

The rigid bicyclic lactam core of hexahydroindolizine-1,5-dione offers a unique hydrogen-bonding network that can be exploited to replace less metabolically stable heterocycles in kinase or GPCR inhibitor programs. Its distinct regioisomerism relative to other hexahydroindolizine diones provides a privileged starting point for exploring novel intellectual property space in competitive target classes .

Analytical Reference Standard for Method Development

Given its unambiguous chemical identity (InChIKey) and defined regioisomerism, hexahydroindolizine-1,5-dione is suitable as an analytical reference standard for HPLC method development and LC-MS quantification of indolizidine-related impurities in pharmaceutical process chemistry. Its high commercial purity (≥95%) facilitates accurate calibration curve construction .

Application
Selection Property
Validation Focus
Fragment-based CNS discovery
Low MW, scaffold geometry
CNS exposure model assessment (TPSA context)
Indolizidine alkaloid synthesis
Dual carbonyl reactivity
Stereochemical outcome reproducibility
Scaffold hopping (kinase/GPCR)
Bicyclic lactam H-bond network
Scaffold substitution and IP evaluation
Analytical reference standard
Defined isomeric identity
Method calibration linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for hexahydroindolizine-1,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.